![molecular formula C13H9BrN4OS B5550164 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5550164.png)
4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
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Description
4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,2,4-triazole scaffold is well-known for its pharmacological significance. Researchers have explored derivatives of this compound as potential drug candidates. In particular, 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol could be investigated for its antimicrobial, antiviral, or anticancer properties. Its structural features may allow for targeted interactions with specific biological targets, making it a promising lead compound for drug discovery .
Antifungal Agents
Given the presence of a thiol group, this compound might exhibit antifungal activity. Researchers could explore its effectiveness against fungal pathogens, potentially contributing to the development of novel antifungal drugs. Investigating its mechanism of action and toxicity profile would be essential .
Coordination Chemistry
Transition metal complexes containing 1,2,4-triazole derivatives have been studied extensively. The sulfur atom in 4-[(4-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol could serve as a coordinating ligand, forming stable complexes with metals. These complexes might find applications in catalysis, materials science, or bioinorganic chemistry .
Agrochemicals
The triazole moiety has been explored for its pesticidal properties. Researchers could investigate whether this compound exhibits insecticidal, herbicidal, or fungicidal effects. Its unique substitution pattern may lead to selective activity against specific pests or plant pathogens .
Photophysical Properties
The furan ring in the structure suggests potential photophysical properties. Researchers could study its absorption and emission spectra, fluorescence behavior, and photochemical reactivity. Such insights could be valuable for applications in optoelectronics, sensors, or imaging agents .
Materials Science
The combination of aromatic rings, heterocycles, and sulfur makes this compound interesting for materials science. It could serve as a building block for designing organic semiconductors, conducting polymers, or luminescent materials. Researchers might explore its self-assembly behavior or incorporation into nanomaterials .
properties
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4OS/c14-10-5-3-9(4-6-10)8-15-18-12(16-17-13(18)20)11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLHUNFDHGVZIQ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-YL hydrosulfide |
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